![molecular formula C9H15NO5 B1394161 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 879514-21-3](/img/structure/B1394161.png)
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Organic Chemicals
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a bifunctional synthetic intermediate used in synthesizing various organic chemicals. Its applications include the production of pharmaceutical intermediates, liquid crystals, and insecticides. The compound is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with optimization of reaction conditions to improve yield and reduce reaction time (Zhang Feng-bao, 2006).
2. Biolubricant Potential
Research has indicated that derivatives of 1,4-dioxaspiro[4.5]decan-8-ol, derived from oleic acid, exhibit properties making them potential biolubricant candidates. These compounds have been synthesized using a sonochemical method, highlighting their potential in sustainable and environmentally friendly applications (Y. S. Kurniawan et al., 2017).
3. Synthesis of 1-Azaadamantan-4-one and Amino-1-azaadamantane Isomers
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is involved in the synthesis of 1-azaadamantan-4-one and its amino isomers. This process includes reductive homologation and subsequent reduction, demonstrating its utility in complex organic syntheses (D. Becker & D. Flynn, 1992).
4. Synthesis of Benzofurazan and Benzofuroxan Derivatives
The compound is used in synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, indicating its role in the synthesis of complex heterocyclic compounds (V. A. Samsonov & L. B. Volodarsky, 2000).
5. Enantiomerically Pure Spiroacetal Synthesis
Research has shown the use of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol in the synthesis of enantiomerically pure spiroacetals. The compound is used in a methodology that involves the manipulation of alkynes, demonstrating its importance in stereochemically controlled syntheses (B. D. Schwartz et al., 2005).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
Please note that this is a general outline and the specific details would depend on the particular compound . For a specific compound like “8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol”, you would need to consult scientific literature or databases for detailed information. If you have access to a library or a university database, those could be good places to start. You could also try searching for the compound in online databases like PubChem, ChemSpider, or the Protein Data Bank. If the compound is not widely studied, it may be difficult to find detailed information on all of these topics. In such cases, it might be necessary to conduct original research to fully characterize the compound.
Eigenschaften
IUPAC Name |
8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(7-10(12)13)1-3-9(4-2-8)14-5-6-15-9/h11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDVAVREBBQAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C[N+](=O)[O-])O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676522 | |
| Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
879514-21-3 | |
| Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
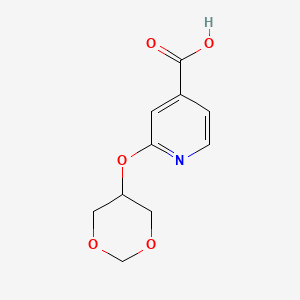
![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)
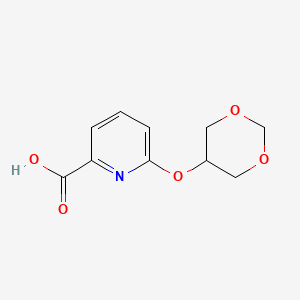


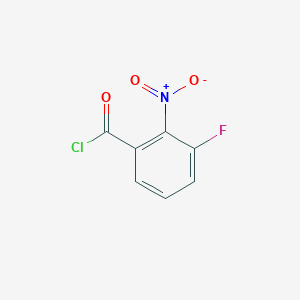
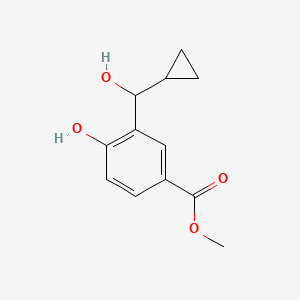

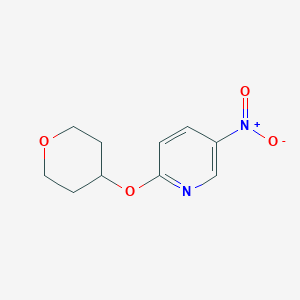
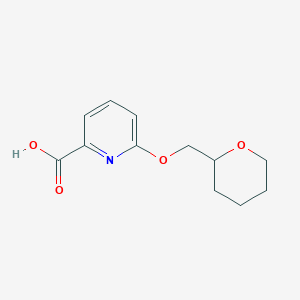
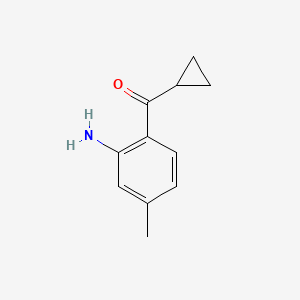
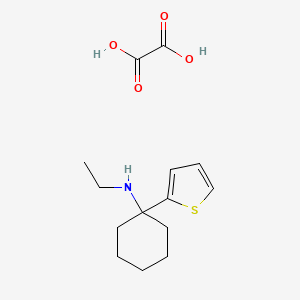
![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)